
2-Ethoxyethenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethenyl dimethyl phosphate (also referred to as ethoxyethyl dimethyl phosphate, EEDMP) is an organophosphate compound with the molecular formula C₆H₁₅O₅P and a monitored [M + H]+ mass-to-charge ratio (m/z) of 199 . Structurally, it features a phosphate core esterified with two methyl groups and one ethoxyethyl group (CH₂CH₂OCH₂CH₃). This configuration imparts moderate polarity and thermal stability, making it suitable for applications such as electrolyte additives in lithium-ion batteries . Its synthesis typically involves the esterification of phosphoryl chloride with methanol and ethoxyethanol, followed by purification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethenyl dimethyl phosphate can be achieved through several methods. One common approach involves the reaction of ethoxyethenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes may utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability, making the production process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphonates, and substituted organophosphorus compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxyethenyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyethenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can act as a phosphorylating agent, transferring its phosphate group to specific substrates. This process is facilitated by the presence of nucleophilic sites on the target molecules, which attack the phosphorus atom, leading to the formation of a phosphate ester bond.
Comparison with Similar Compounds
Organophosphates exhibit diverse properties based on substituents attached to the phosphate core. Below is a comparative analysis of EEDMP with structurally related compounds:
Structural and Chemical Properties
Table 1: Key Structural and Spectroscopic Data
| Compound | Molecular Weight (g/mol) | Substituents | [M + H]+ (m/z) | Key Fragments (m/z) |
|---|---|---|---|---|
| 2-Ethoxyethenyl dimethyl phosphate | 198.15 | Dimethyl, ethoxyethyl | 199 | 127, 73, 45 |
| Methoxyethyl dimethyl phosphate | 184.12 | Dimethyl, methoxyethyl | 185 | 141, 127, 109, 59 |
| Dimethyl fluorophosphate (DMFP) | 128.03 | Dimethyl, fluorine | 129 | 113, 109, 97, 95 |
| Trimethyl phosphate (TMP) | 140.08 | Trimethyl | 141 | 127, 109, 95, 79 |
| Dimethyl 1,2,2,2-tetrachloroethyl phosphate | 291.88 | Dimethyl, tetrachloroethyl | N/A | Cl-specific fragments* |
- Polarity and Solubility : EEDMP’s ethoxyethyl group enhances hydrophilicity compared to fully alkylated analogs like trimethyl phosphate (TMP). However, it remains less polar than fluorinated derivatives (e.g., DMFP) due to fluorine’s electronegativity .
- Stability : The ethoxyethyl group in EEDMP may reduce hydrolytic stability compared to TMP, as ether linkages are prone to acid-catalyzed cleavage. In contrast, chlorinated analogs (e.g., dimethyl tetrachloroethyl phosphate) show increased environmental persistence due to C-Cl bond stability .
Functional and Application Differences
Analytical Differentiation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes EEDMP from analogs via:
- Fragmentation Patterns : EEDMP produces dominant fragments at m/z 127 (loss of ethoxyethyl group) and m/z 45 (PO₂+), whereas MEDMP fragments at m/z 141 (methoxyethyl loss) and m/z 59 (CH₃O-PO₂+) .
- Retention Times : Longer alkyl/ether chains (e.g., ethoxyethyl in EEDMP) increase retention times in reversed-phase LC compared to shorter-chain analogs like TMP .
Properties
CAS No. |
92681-93-1 |
|---|---|
Molecular Formula |
C6H13O5P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
2-ethoxyethenyl dimethyl phosphate |
InChI |
InChI=1S/C6H13O5P/c1-4-10-5-6-11-12(7,8-2)9-3/h5-6H,4H2,1-3H3 |
InChI Key |
OEUJEDRNMAWSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=COP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















